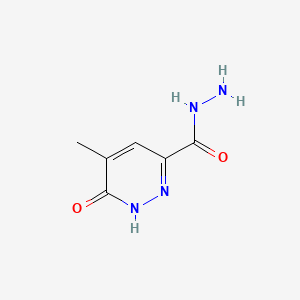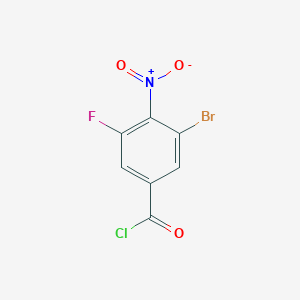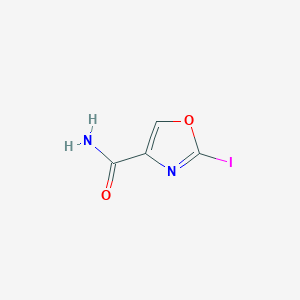
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is an organic compound characterized by the presence of multiple fluorine atoms and an o-tolyl group. This compound is of interest due to its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate typically involves the reaction of ethyl 3,4,4,4-tetrafluoro-3-butenoate with an o-tolyl group under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and yield of the product. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Similar in structure but with fewer fluorine atoms.
3,3,4,4-tetrafluoropyrrolidine: Another fluorinated compound with different functional groups.
Uniqueness
Ethyl 3,4,4,4-tetrafluoro-3-(o-tolyl)butanoate is unique due to the combination of its fluorinated butanoate backbone and the o-tolyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H14F4O2 |
|---|---|
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
ethyl 3,4,4,4-tetrafluoro-3-(2-methylphenyl)butanoate |
InChI |
InChI=1S/C13H14F4O2/c1-3-19-11(18)8-12(14,13(15,16)17)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
Clé InChI |
KFZFRRFRFDSNDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=CC=C1C)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


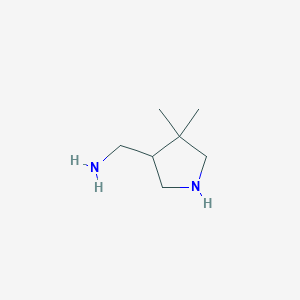
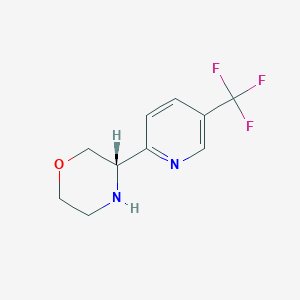
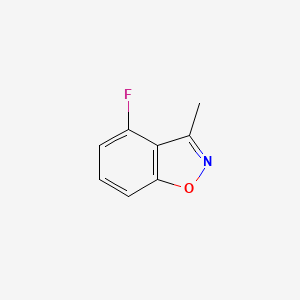
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)

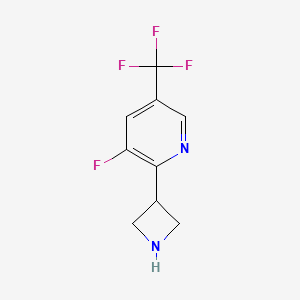
![6-Bromo-1'-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12973528.png)
![Imidazo[1,2-c]pyrimidin-2-ylmethanamine](/img/structure/B12973535.png)

![(R)-7-Amino-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B12973545.png)
